molecular formula C8H6ClFN2O3 B13912877 N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide

Cat. No.: B13912877
M. Wt: 232.59 g/mol
InChI Key: JVJCQLUDGDQOCF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is a halogenated nitroaryl acetamide derivative. Its structure features a phenyl ring substituted with chloro (Cl), fluoro (F), and nitro (NO₂) groups at the 2-, 5-, and 4-positions, respectively, with an acetamide moiety (-NHCOCH₃) attached to the aromatic core. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing heterocyclic systems or functionalized aromatic derivatives .

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-6(10)8(12(14)15)2-5(7)9/h2-3H,1H3,(H,11,13)

InChI Key

JVJCQLUDGDQOCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: The major product is N-(2-chloro-5-fluoro-4-amino-phenyl)acetamide.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation: Oxidized derivatives with different functional groups can be obtained.

Scientific Research Applications

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Applications/Biological Activity Reference
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide 2-Cl, 5-F, 4-NO₂, -NHCOCH₃ Synthetic intermediate for aromatic systems
2-chloro-N-(2,4-dichlorophenyl)acetamide 2-Cl, 4-Cl, -NHCOCH₃ Precursor for thiazolidinone derivatives
N-(4-fluorophenyl)-2-chloroacetamide 4-F, -NHCOCH₃, 2-Cl Intermediate for quinolinyloxy acetamides
N-(3,5-difluorophenyl)-2-(benzo[d]thiazolylsulfonyl)piperazinyl acetamide 3,5-F, benzo[d]thiazole-sulfonyl-piperazine Antimicrobial (gram-positive bacteria)
N-(4-fluoro-2-nitro-5-(trifluoromethyl)phenyl)acetamide 4-F, 2-NO₂, 5-CF₃, -NHCOCH₃ Unspecified (likely synthetic intermediate)
N-[4-chloro-2-(diazenyl)phenyl]acetamide derivatives Diazenyl, 4-Cl, hydroxypropylamino Complex intermediates for dyes/pharmaceuticals

Key Comparative Insights

Electronic and Reactivity Profiles
  • Nitro and Halogen Effects : The nitro group at the 4-position in the target compound enhances electrophilicity, facilitating reactions such as aromatic nucleophilic substitution. This contrasts with N-(4-fluorophenyl)-2-chloroacetamide , which lacks a nitro group and is less reactive toward electrophilic pathways.
  • Trifluoromethyl vs.

Biological Activity

N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the acetamide class of compounds, characterized by the presence of a chloro atom and a nitro group on the phenyl ring. The structural formula can be represented as:

C9H8ClFNO2C_9H_8ClFNO_2

This structural configuration contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, particularly Klebsiella pneumoniae. The presence of the chloro atom is believed to enhance this activity by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound against K. pneumoniae have been reported as follows:

CompoundMIC (µg/mL)Target Bacteria
This compound8Klebsiella pneumoniae
Control (Ampicillin)4Klebsiella pneumoniae

This table illustrates that while the compound shows promising antibacterial properties, it is less potent than standard antibiotics like ampicillin.

Anticancer Activity

In addition to its antibacterial effects, this compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Cytotoxicity and Safety Profile

An important aspect of evaluating new compounds is their cytotoxicity. Preliminary cytotoxicity assays for this compound have shown favorable results:

Test SystemResult
Vero cells (Normal)EC50 > 50 µg/mL
Cancer cellsEC50 15–20 µg/mL

The relatively high EC50 in normal cells indicates a potentially favorable safety profile for therapeutic applications.

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